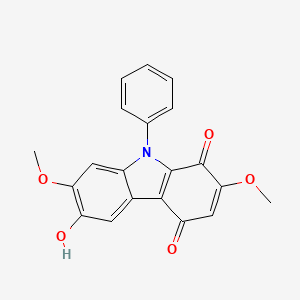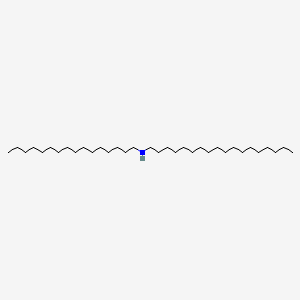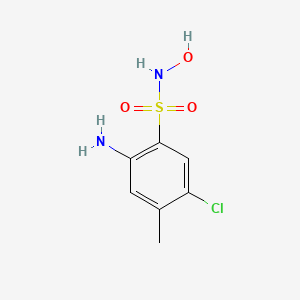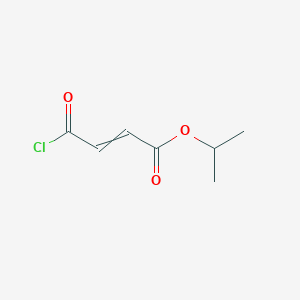
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate typically involves the reaction of appropriate xanthene derivatives with acetyl and ethyl groups under controlled conditions. One common method involves the use of Friedel-Crafts acylation to introduce the acetyl group, followed by esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as aluminum chloride (AlCl3) are often used in the Friedel-Crafts acylation step, while esterification can be achieved using methanol and an acid catalyst .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a fluorescent dye for imaging and tracking biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate: shares similarities with other xanthene derivatives such as fluorescein and rhodamine.
Fluorescein: Known for its use as a fluorescent tracer in medical diagnostics.
Rhodamine: Widely used as a dye and fluorescent probe in biological research.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and ethyl groups provide unique reactivity and potential for diverse applications .
Properties
CAS No. |
50541-66-7 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate |
InChI |
InChI=1S/C19H18O4/c1-4-12-7-15-10-14-9-13(19(21)22-3)5-6-17(14)23-18(15)16(8-12)11(2)20/h5-9H,4,10H2,1-3H3 |
InChI Key |
CXHGUVZRTRPIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1)C(=O)C)OC3=C(C2)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


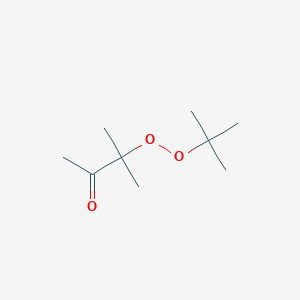
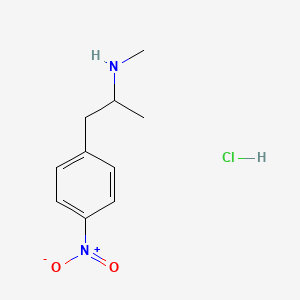
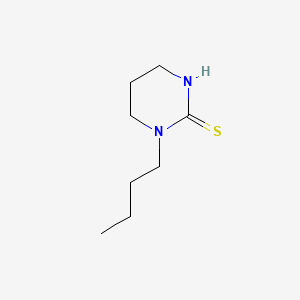
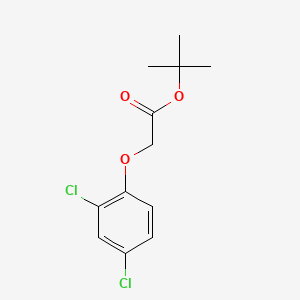

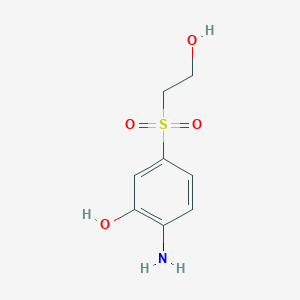
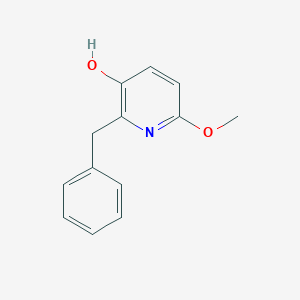
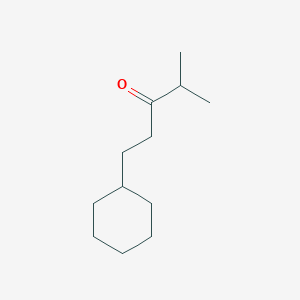
![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
